3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
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Overview
Description
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibition and Drug Metabolism
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. Selective chemical inhibitors, including pyrazole derivatives, are essential for understanding drug-drug interactions and predicting metabolic pathways. These inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, critical for drug development and safety assessment (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
Pyrazole derivatives are valuable building blocks in the synthesis of heterocyclic compounds, which are central to the development of new pharmaceuticals. Their reactivity and versatility make them suitable for creating a wide array of heterocycles, contributing significantly to advancements in medicinal chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
Methyl-substituted pyrazoles, a category including compounds like 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, have been recognized for their potent medicinal properties. These compounds exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery and development (Sharma et al., 2021).
Synthesis of Functionalized Azole Compounds
The cyclization of aniline derivatives with CO2 represents an attractive and straightforward protocol for synthesizing functionalized azoles. This method demonstrates the importance of aniline compounds in creating biologically active azole derivatives, underscoring the versatility of these compounds in organic synthesis (Vessally et al., 2017).
Anticancer Agent Development
Pyrazoline derivatives have been extensively studied for their anticancer activities, showcasing the potential of such compounds in developing new therapeutic agents. The review of pyrazoline derivatives patent literature emphasizes their significant role in medicinal chemistry, especially in cancer treatment (Ray et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Future Directions
The future directions for the research and development of “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline” and similar pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are of significant interest in the field of medicinal chemistry . Further studies are needed to explore their potential therapeutic applications and to optimize their synthesis methods.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s likely that the compound interacts with its targets through intermolecular interactions, such as hydrogen bonding .
Result of Action
Similar compounds have shown a range of biological activities, such as antimicrobial potential .
Properties
IUPAC Name |
3-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYPAPYJDCJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370704 |
Source
|
Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-77-1 |
Source
|
Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.